molecular formula C13H7BrClN3O2S B11318213 N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-chlorobenzamide

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-chlorobenzamide

Cat. No.: B11318213
M. Wt: 384.64 g/mol
InChI Key: KOJKQRUEJCSLKT-UHFFFAOYSA-N
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Description

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-chlorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of bromofuran, thiadiazole, and chlorobenzamide moieties, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-chlorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 5-bromofuran-2-carboxylic acid: This can be achieved through the bromination of furan-2-carboxylic acid using bromine in the presence of a catalyst.

    Synthesis of 1,2,4-thiadiazole: This involves the reaction of thiosemicarbazide with an appropriate acid chloride under controlled conditions.

    Coupling Reaction: The 5-bromofuran-2-carboxylic acid is then coupled with the 1,2,4-thiadiazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate compound.

    Final Step: The intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-chlorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The bromofuran and thiadiazole moieties play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific biological activities or industrial applications.

Properties

Molecular Formula

C13H7BrClN3O2S

Molecular Weight

384.64 g/mol

IUPAC Name

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-chlorobenzamide

InChI

InChI=1S/C13H7BrClN3O2S/c14-10-6-5-9(20-10)11-16-13(21-18-11)17-12(19)7-1-3-8(15)4-2-7/h1-6H,(H,16,17,18,19)

InChI Key

KOJKQRUEJCSLKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(O3)Br)Cl

Origin of Product

United States

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